Pseudobactin A

Description

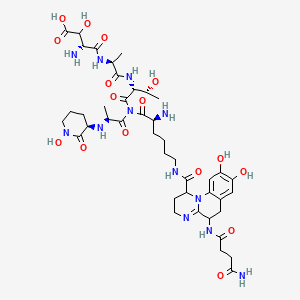

nonfluorescent extracellular siderophore produced by plant growth promoting bacterium Pseudomonas B10; structure in first source

Properties

CAS No. |

79438-64-5 |

|---|---|

Molecular Formula |

C42H62N12O16 |

Molecular Weight |

991.0 g/mol |

IUPAC Name |

(3R)-3-amino-4-[[(2S)-1-[[(2R,3R)-1-[[(2S)-2-amino-6-[[5-[(4-amino-4-oxobutanoyl)amino]-8,9-dihydroxy-2,3,5,6-tetrahydro-1H-pyrimido[1,2-a]quinoline-1-carbonyl]amino]hexanoyl]-[(2S)-2-[[(3R)-1-hydroxy-2-oxopiperidin-3-yl]amino]propanoyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C42H62N12O16/c1-18(49-37(63)31(45)33(60)42(68)69)35(61)51-32(20(3)55)41(67)54(38(64)19(2)48-23-8-6-14-52(70)40(23)66)39(65)22(43)7-4-5-12-47-36(62)25-11-13-46-34-24(50-30(59)10-9-29(44)58)15-21-16-27(56)28(57)17-26(21)53(25)34/h16-20,22-25,31-33,48,55-57,60,70H,4-15,43,45H2,1-3H3,(H2,44,58)(H,47,62)(H,49,63)(H,50,59)(H,51,61)(H,68,69)/t18-,19-,20+,22-,23+,24?,25?,31+,32+,33?/m0/s1 |

InChI Key |

DKRKCXQSIKKJRX-ANCZQRAUSA-N |

Isomeric SMILES |

C[C@H]([C@H](C(=O)N(C(=O)[C@H](C)N[C@@H]1CCCN(C1=O)O)C(=O)[C@H](CCCCNC(=O)C2CCN=C3N2C4=CC(=C(C=C4CC3NC(=O)CCC(=O)N)O)O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C(C(=O)O)O)N)O |

Canonical SMILES |

CC(C(C(=O)N(C(=O)C(C)NC1CCCN(C1=O)O)C(=O)C(CCCCNC(=O)C2CCN=C3N2C4=CC(=C(C=C4CC3NC(=O)CCC(=O)N)O)O)N)NC(=O)C(C)NC(=O)C(C(C(=O)O)O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pseudobactin A; |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Pseudobactin A: Discovery, History, and Core Scientific Data

This guide provides a comprehensive technical overview of this compound, a siderophore produced by the plant growth-promoting rhizobacterium Pseudomonas B10. It covers the discovery, structure, biosynthesis, and mechanism of action of this important microbial iron chelator. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support further research and development.

Discovery and History

This compound was discovered as one of two extracellular siderophores produced by the plant growth-promoting bacterium Pseudomonas B10.[1] The other siderophore is the well-characterized yellow-green, fluorescent compound known as pseudobactin (or pseudobactinB10).[2] Initial studies in the early 1980s aimed to understand the mechanisms by which certain soil bacteria promote plant growth and suppress phytopathogens.[3] These investigations led to the isolation of pseudobactins, which were found to be potent iron-chelating agents, or siderophores.[2]

This compound is a nonfluorescent hydroxamatelike siderophore and is considered a likely intermediate in the biosynthesis of the fluorescent pseudobactin.[2] Its structure was elucidated in 1981 by Teintze and Leong through comparative nuclear magnetic resonance (NMR) spectroscopy with its fluorescent counterpart.[1] The ability of Pseudomonas B10 to produce these siderophores is a key factor in its ability to compete with deleterious microorganisms for iron in the rhizosphere, thereby acting as a biocontrol agent.[2]

Structure and Physicochemical Properties

This compound is a complex molecule consisting of a linear hexapeptide linked to a quinoline derivative. The peptide backbone is notable for containing both L- and D-amino acids. The iron-chelating functional groups (ligands) are a hydroxamate group from Nδ-hydroxyornithine, an α-hydroxy acid from β-hydroxyaspartic acid, and an o-dihydroxy aromatic group from the quinoline moiety.[3]

The sole structural distinction between the nonfluorescent this compound and the fluorescent pseudobactin lies in the quinoline chromophore. In this compound, carbons 3 and 4 of the quinoline ring are saturated, whereas in pseudobactin, they are unsaturated, which gives rise to its fluorescence.[1] this compound can be converted to pseudobactin in aqueous solutions.[1]

Table 1: Physicochemical Properties of Pseudobactins

| Property | Value / Description | Source(s) |

| Producing Organism | Pseudomonas B10 | [1] |

| Molecular Class | Siderophore (non-ribosomal peptide) | [4] |

| Appearance | Non-fluorescent | [1] |

| Key Structural Feature | Saturated carbons 3 and 4 on the quinoline derivative | [1] |

| Iron (Fe³⁺) Affinity (Kf) | ~10³² (for pseudobactins) | [2] |

| Peptide Sequence | L-Lys-D-threo-β-OH-Asp-L-Ala-D-allo-Thr-L-Ala-D-Nδ-OH-Orn | [2][3] |

| Iron-Chelating Groups | Hydroxamate, α-hydroxy acid, o-dihydroxy aromatic (catechol-type) | [3] |

Biosynthesis and Regulation

The biosynthesis of this compound, like other pseudobactins, is a complex process orchestrated by Non-Ribosomal Peptide Synthetases (NRPSs).[4] These large, modular enzymes assemble the peptide backbone from amino acid precursors in an assembly-line fashion.[4][5] The biosynthesis is tightly regulated by iron availability at the transcriptional level.

Biosynthetic Pathway

The biosynthesis begins in the cytoplasm with the assembly of a peptide precursor on a multi-enzyme NRPS complex. Key steps include the modification of amino acids, such as the hydroxylation of L-ornithine to form L-N⁵-hydroxyornithine, a critical component of the hydroxamate iron-binding group. This step is catalyzed by the enzyme L-ornithine N⁵-oxygenase, encoded by the psbA gene.[2] The assembled peptide is then linked to the quinoline chromophore precursor. This compound is formed as a stable intermediate, which can then be further oxidized to form the final fluorescent pseudobactin.

References

- 1. Structure of this compound, a second siderophore from plant growth promoting Pseudomonas B10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of ferric pseudobactin, a siderophore from a plant growth promoting Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Ironing out siderophore biosynthesis: a review of non-ribosomal peptide synthetase (NRPS)-independent siderophore synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

Pseudobactin A: A Technical Guide on Structure and Function

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Pseudobactin A, a non-fluorescent siderophore produced by the plant growth-promoting bacterium Pseudomonas B10. It delves into its molecular structure, biological function, and the experimental methodologies used for its characterization.

Introduction

This compound is a high-affinity iron-chelating compound, known as a siderophore, synthesized by Pseudomonas B10 under iron-limiting conditions.[1] It plays a crucial role in the bacterium's ability to thrive in iron-scarce environments, such as the rhizosphere. By effectively sequestering ferric iron (Fe³⁺), this compound not only facilitates iron uptake for the producing organism but also competitively inhibits the growth of other microorganisms, including plant pathogens, making it a key factor in biological control.[2][3] It is structurally very similar to the fluorescent siderophore, pseudobactin, also produced by the same bacterium, and is considered a likely intermediate in its biosynthesis.[1][3]

Molecular Structure

This compound is a complex molecule composed of a linear hexapeptide chain attached to a quinoline derivative.[1][2] Its defining structural feature, which distinguishes it from the co-produced pseudobactin, is the saturation of the C3 and C4 positions in its quinoline ring, rendering it non-fluorescent.[1][4]

The molecule chelates iron in a 1:1 ratio, forming a stable octahedral complex with Fe³⁺.[5][6] The iron coordination is achieved through three bidentate ligand groups:

-

An o-dihydroxy aromatic group from the quinoline moiety.[2][5]

-

An α-hydroxy acid group from a β-hydroxyaspartic acid residue.[2][5]

-

A hydroxamate group derived from an N-delta-hydroxyornithine residue.[2][5]

The peptide backbone is notable for its alternating sequence of L- and D-amino acids: L-Lys-D-threo-β-OH-Asp-L-Ala-D-allo-Thr-L-Ala-D-N-delta-OH-Orn.[2][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the closely related ferric pseudobactin complex, which provides a reference for this compound.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₅₇N₁₂O₁₆Fe (for Ferric Pseudobactin) | [2][5] |

| Crystal System | Monoclinic | [2] |

| Space Group | I2 | [2] |

| Unit Cell Dimensions | a = 29.006 Å, b = 14.511 Å, c = 28.791 Å, β = 96.06° | [2] |

| Calculated Density | 1.38 g/cm³ | [2] |

| Iron Affinity Constant (Kf) | Approximately 10²⁵ - 10³² | [3][7][8] |

| Color (Unferrated) | Colorless (non-fluorescent) | [1] |

| Color (Ferric Complex) | Reddish-brown | [5][6] |

Biological Function and Mechanism

Siderophore Activity and Iron Acquisition

The primary function of this compound is to scavenge ferric iron from the environment. In iron-deficient conditions, Pseudomonas B10 secretes this compound into the extracellular space.[1] Its extremely high affinity for Fe³⁺ allows it to effectively solubilize and bind the metal, even from mineral phases or host iron-binding proteins.[7] The resulting ferric-pseudobactin A complex is then recognized by specific receptors on the bacterial outer membrane, initiating the transport of iron into the cell. This high-affinity iron uptake system is critical for the bacterium's survival and metabolic activity.

Role in Biocontrol

The iron-sequestering capability of this compound is a key mechanism behind the plant growth-promoting and disease-suppressing abilities of Pseudomonas B10.[2][3] By reducing the availability of iron in the soil, this compound creates an environment that is less conducive to the growth of other soil microbes, including fungi and bacteria that are pathogenic to plants.[3][7] This competition for a vital nutrient effectively suppresses the proliferation of deleterious microorganisms in the plant's root zone.[3]

Biosynthesis and Regulation Pathway

This compound is believed to be an intermediate in the biosynthesis of the fluorescent siderophore, pseudobactin.[3] The biosynthetic pathway involves a series of enzymatic steps, a critical one being the hydroxylation of ornithine.

The gene psbA encodes the enzyme L-Ornithine N⁵-oxygenase. This enzyme catalyzes the conversion of L-Ornithine to L-N⁵-hydroxyornithine, which is a direct precursor for the hydroxamate iron-chelating group in the peptide backbone.[3][9] The entire process is tightly regulated by iron concentration. Under iron-replete conditions, the Ferric Uptake Regulator (Fur) protein represses the transcription of the genes involved in siderophore biosynthesis, including psbA.[7]

Caption: Biosynthesis and regulation of this compound, controlled by iron availability via the Fur protein.

Iron Transport Mechanism

The uptake of the ferric-pseudobactin A complex is an active transport process that moves the complex across the outer and inner membranes of the bacterium. While specific proteins for this compound have not been detailed, the mechanism is homologous to that of other pyoverdine-type siderophores in Pseudomonas. This involves an outer membrane transporter, a periplasmic binding protein, and an inner membrane ABC (ATP-binding cassette) transporter that energizes the import into the cytoplasm.

Caption: Proposed mechanism for the transport of ferric-pseudobactin A across bacterial membranes.

Experimental Protocols

The characterization of this compound relies on a combination of analytical and microbiological techniques.

Isolation and Purification

-

Cultivation: Pseudomonas B10 is cultured in an iron-deficient medium to induce siderophore production.

-

Harvesting: The culture supernatant is collected by centrifugation to remove bacterial cells.

-

Purification: The siderophore is purified from the supernatant using chromatographic techniques, such as column chromatography with Amberlite XAD-4 resin followed by further purification steps.

Structural Elucidation

The structure of this compound was primarily determined by comparing its spectroscopic data with that of the well-characterized pseudobactin.[1]

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to determine the connectivity of atoms and the overall structure of the molecule.[1] The key difference observed for this compound is the absence of signals corresponding to unsaturated carbons in the quinoline moiety, confirming the saturation at the C3 and C4 positions.[1][4]

-

Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB-MS) are used to determine the precise molecular weight of the siderophore and its fragments, aiding in sequence determination.[8]

Functional Assays

-

Chrome Azurol S (CAS) Assay: This is a common spectrophotometric method used to detect and quantify siderophore production. Siderophores remove iron from the CAS-iron complex, causing a color change that can be measured.

-

Antagonism Assays: The biocontrol activity of this compound can be assessed by co-culturing Pseudomonas B10 (or applying its purified siderophores) with a target phytopathogen on an iron-limited agar medium.[3] The inhibition of the pathogen's growth indicates the effectiveness of the siderophore in sequestering iron.[3]

Caption: A generalized experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound is a vital metabolite for Pseudomonas B10, underpinning its iron acquisition and its ecological role as a biocontrol agent. Its unique non-fluorescent structure, differing subtly from its co-metabolite pseudobactin, highlights the chemical diversity of siderophores. Understanding the structure, function, and biosynthesis of this compound provides valuable insights for researchers in microbiology, agricultural science, and drug development, potentially informing strategies for enhancing plant growth, developing novel antimicrobial agents, or designing new iron chelators for therapeutic applications.

References

- 1. Structure of this compound, a second siderophore from plant growth promoting Pseudomonas B10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of ferric pseudobactin, a siderophore from a plant growth promoting Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. virtual-museum.soils.wisc.edu [virtual-museum.soils.wisc.edu]

- 6. soilsfacstaff.cals.wisc.edu [soilsfacstaff.cals.wisc.edu]

- 7. academic.oup.com [academic.oup.com]

- 8. Purification, characterization, and structure of pseudobactin 589 A, a siderophore from a plant growth promoting Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pseudobactin A Biosynthesis Pathway in Pseudomonas B10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of pseudobactin A, a key siderophore produced by the plant growth-promoting rhizobacterium Pseudomonas B10. Siderophores are high-affinity iron-chelating compounds that play a crucial role in microbial iron acquisition and are of significant interest in drug development for their potential as antimicrobial agents and for their role in microbial virulence. This document details the genetic basis, enzymatic steps, and regulation of the this compound biosynthetic pathway, supplemented with quantitative data and detailed experimental protocols.

Introduction to this compound

Pseudomonas B10 produces two primary siderophores: the fluorescent pseudobactin B10 and the non-fluorescent this compound.[1] this compound is a key intermediate in the biosynthesis of pseudobactin B10.[1] Structurally, this compound is a linear hexapeptide linked to a quinoline derivative chromophore. The peptide moiety is composed of L-Lysine, D-threo-β-hydroxy-Aspartic acid, L-Alanine, D-allo-Threonine, L-Alanine, and D-N5-hydroxy-Ornithine.[2] The structural difference between this compound and B10 lies in the saturation of the quinoline chromophore; this compound possesses a saturated quinoline derivative, which becomes unsaturated in the final pseudobactin B10 molecule.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster. While the complete sequence and organization of the entire cluster in Pseudomonas B10 have not been fully elucidated in publicly available literature, key regulatory and biosynthetic genes have been identified and characterized. The synthesis of the peptide backbone of this compound is presumed to be carried out by a multi-modular Non-Ribosomal Peptide Synthetase (NRPS) enzyme complex, a common mechanism for the production of such peptide-based secondary metabolites in microorganisms.

Known Genes in the Pseudobactin Biosynthesis Pathway of Pseudomonas B10:

| Gene | Encoded Protein | Function |

| psbA | L-ornithine N5-oxygenase | Catalyzes the hydroxylation of L-ornithine to L-N5-hydroxyornithine, a crucial precursor for the hydroxamate group involved in iron chelation.[2] |

| psbS | ECF Sigma Factor | A transcriptional regulator that positively controls the expression of psbA in response to iron starvation.[3] |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving the synthesis of precursors, their modification, and their assembly by a large enzymatic complex.

Precursor Synthesis and Modification

A critical step in the biosynthesis of this compound is the formation of L-N5-hydroxyornithine from L-ornithine. This reaction is catalyzed by the flavin-dependent monooxygenase, L-ornithine N5-oxygenase, encoded by the psbA gene.[2] This modified amino acid provides the hydroxamate group essential for the iron-chelating activity of the siderophore.

Non-Ribosomal Peptide Synthesis

The hexapeptide backbone of this compound is assembled by a Non-Ribosomal Peptide Synthetase (NRPS). NRPSs are large, modular enzymes that act as an assembly line for peptide synthesis. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module contains several domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by the T domains of adjacent modules.

The specific NRPS genes and their modular organization for this compound synthesis in Pseudomonas B10 are yet to be fully detailed in the literature. However, based on the structure of this compound, a multi-modular NRPS is predicted to be involved.

Regulatory Pathway

The biosynthesis of this compound is tightly regulated by iron availability. Under iron-replete conditions, the ferric uptake regulator (Fur) protein binds to the promoter region of the psbS gene, repressing its transcription. When iron is scarce, Fur repression is lifted, allowing the transcription of psbS. The PsbS sigma factor then directs the RNA polymerase to the promoter of the psbA gene, initiating its transcription and leading to the synthesis of L-ornithine N5-oxygenase.[3]

References

A Technical Guide to Nonfluorescent Siderophores from Pseudomonas Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas species are ubiquitous bacteria known for their remarkable adaptability to diverse and often iron-limited environments. This success is largely attributed to their sophisticated iron acquisition systems, which prominently feature the production of siderophores—low-molecular-weight, high-affinity iron-chelating molecules. While the fluorescent pyoverdines are the most extensively studied siderophores from this genus, Pseudomonas spp. also produce a diverse array of nonfluorescent siderophores. These molecules are gaining increasing attention for their significant roles in bacterial physiology, virulence, and their potential applications in medicine and biotechnology. This guide provides an in-depth technical overview of the core aspects of nonfluorescent siderophores from Pseudomonas species, with a focus on their types, biosynthesis, regulation, and the experimental methodologies used for their study.

Types and Characteristics of Nonfluorescent Siderophores

Pseudomonas species produce a variety of nonfluorescent siderophores, each with distinct chemical structures and iron-binding properties. These are often produced in conjunction with the primary fluorescent siderophore, pyoverdine, and their production can be influenced by environmental conditions.

A summary of prominent nonfluorescent siderophores from Pseudomonas is presented below:

| Siderophore | Producing Pseudomonas Species (Examples) | Molecular Mass (Da) | Stoichiometry (Siderophore:Fe³⁺) | Key Characteristics |

| Pyochelin (PCH) | P. aeruginosa | 324 | 2:1 | A phenolate-type siderophore with a lower affinity for iron compared to pyoverdine. It is a recognized virulence factor. |

| Pyridine-2,6-dithiocarboxylic acid (PDTC) | P. stutzeri, P. putida | 198 | 2:1 | Possesses antibacterial properties that are metal-dependent. |

| Quinolobactin | P. fluorescens | 219 | Not specified | Derived from the hydrolysis of the unstable precursor, thioquinolobactin. |

| Thioquinolobactin (TQB) | P. fluorescens | Not specified | Not specified | Exhibits antibacterial and anti-Pythium activity. |

| Tropolone | Pseudomonas sp. ATCC 31099, P. plantarii | 122 | 3:1 | A broad-spectrum antibacterial agent that forms a red complex with Fe(III). |

| Mupirochelin | Pseudomonas sp. NCIMB 10586 | Not specified | Not specified | A non-ribosomal peptide synthetase (NRPS)-dependent siderophore with anti-oomycete activity. |

| Triabactin | Pseudomonas sp. NCIMB 10586 | Not specified | Not specified | An NRPS-independent siderophore (NIS). |

| Dihydropyoverdin | P. syringae pv. aptata | Fe(III) chelate: 1,177 | Not specified | A nonfluorescent peptide siderophore closely related to the fluorescent pyoverdin. |

Biosynthesis and Regulation

The production of nonfluorescent siderophores is a tightly regulated process, primarily governed by the availability of iron. The biosynthesis pathways involve complex enzymatic machinery.

Biosynthesis Pathways

Nonfluorescent siderophores are synthesized through two main pathways:

-

Non-Ribosomal Peptide Synthetase (NRPS) Pathway: This is a common mechanism for the synthesis of peptide-based siderophores like mupirochelin. Large, multi-domain enzymes, known as NRPSs, assemble the siderophore from amino acid precursors in a stepwise fashion.

-

NRPS-Independent Synthetase (NIS) Pathway: This pathway is responsible for the synthesis of siderophores like triabactin. It involves a series of discrete enzymes that catalyze the condensation of various substrates, such as citrate and amines or alcohols, to form the final siderophore structure.

Regulatory Mechanisms

The synthesis of nonfluorescent siderophores is intricately regulated to prevent iron toxicity and conserve cellular resources.

-

Ferric Uptake Regulator (Fur): The primary regulatory mechanism is mediated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fe²⁺ acts as a cofactor for Fur, enabling it to bind to specific DNA sequences called "Fur boxes" in the promoter regions of siderophore biosynthesis genes, thereby repressing their transcription. When iron levels are low, Fur is inactive, and transcription of the siderophore genes proceeds.

-

Gac/Rsm Signaling Cascade: The GacS/GacA two-component system and the downstream Rsm proteins also play a positive regulatory role in the production of some nonfluorescent siderophores. This pathway is a global regulatory network that controls the expression of many secondary metabolites and virulence factors.

-

Siderophore-Mediated Signaling: Interestingly, some siderophores, such as pyoverdine, can also act as signaling molecules, regulating the production of virulence factors and even their own synthesis. This signaling occurs through a transmembrane system involving an outer membrane receptor for the ferri-siderophore complex.

Experimental Protocols

The study of nonfluorescent siderophores involves a series of established experimental procedures for their detection, quantification, extraction, and characterization.

Detection of Siderophore Production: Chrome Azurol S (CAS) Assay

This is a universal and highly sensitive method for detecting siderophores.

-

Principle: The CAS assay is a colorimetric method based on the competition for iron between the siderophore and the strong iron chelator, Chrome Azurol S. In the absence of siderophores, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the CAS complex, resulting in a color change from blue to orange/yellow.

-

Methodology (Agar Plate Assay):

-

Prepare CAS agar plates by incorporating the CAS assay solution into an appropriate growth medium.

-

Spot-inoculate the Pseudomonas strain to be tested onto the CAS agar plate.

-

Incubate the plate under conditions that promote siderophore production (typically iron-limited).

-

Observe for the formation of an orange to yellow halo around the bacterial growth, which indicates siderophore production.

-

-

Methodology (Liquid Assay):

-

Culture the Pseudomonas strain in an iron-deficient liquid medium.

-

Centrifuge the culture to obtain the cell-free supernatant.

-

Mix the supernatant with the CAS shuttle solution.

-

Measure the change in absorbance at 630 nm. A decrease in absorbance corresponds to an increase in siderophore concentration.

-

Quantification of Siderophores

-

Principle: The amount of siderophore produced can be quantified using the liquid CAS assay by comparing the absorbance change to a standard curve generated with a known siderophore, such as desferrioxamine B (DFOB). The results are often expressed as percent siderophore units (% SU) or as equivalents of the standard used.

-

Methodology:

-

Perform the liquid CAS assay as described above.

-

Calculate the % SU using the formula: % SU = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample (CAS solution + culture supernatant).

-

Extraction and Purification of Nonfluorescent Siderophores

-

Principle: Nonfluorescent siderophores are often extracted from culture supernatants using liquid-liquid extraction with organic solvents. Further purification can be achieved using chromatographic techniques.

-

Methodology:

-

Extraction:

-

Grow the Pseudomonas strain in a large volume of iron-deficient liquid medium.

-

Acidify the cell-free supernatant to a low pH (e.g., pH 2).

-

Perform liquid-liquid extraction using a suitable organic solvent, such as ethyl acetate or chloroform.

-

Collect the organic phase and evaporate the solvent to obtain the crude siderophore extract.

-

-

Purification:

-

The crude extract can be further purified using techniques like gel filtration chromatography (e.g., Sephadex G-25) or high-performance liquid chromatography (HPLC).

-

Fractions are collected and tested for siderophore activity using the CAS assay.

-

-

Characterization of Siderophores

-

Principle: The purified siderophores can be characterized to determine their chemical nature.

-

Methodology:

-

Spectrophotometry: The UV-visible absorption spectrum of the purified siderophore and its iron complex can provide characteristic information. For instance, pyochelin exhibits an absorption peak at 313 nm.

-

Qualitative Chemical Tests:

-

Arnow's Test: Detects the presence of catechol-type siderophores, indicated by the formation of a red color.

-

Tetrazolium Test: Detects hydroxamate-type siderophores, indicated by the formation of a deep red color.

-

-

Mass Spectrometry: Provides the precise molecular weight of the siderophore and can be used for structural elucidation through fragmentation analysis.

-

Conclusion

The nonfluorescent siderophores produced by Pseudomonas species represent a diverse and functionally important class of secondary metabolites. Their roles extend beyond simple iron acquisition to include antibacterial activity, signaling, and interactions with host organisms. A thorough understanding of these molecules, facilitated by the experimental approaches outlined in this guide, is crucial for researchers in microbiology, infectious disease, and drug development. The continued exploration of nonfluorescent siderophores holds promise for the discovery of novel therapeutic agents and a deeper appreciation of the complex ecological strategies employed by Pseudomonas.

An In-depth Technical Guide to Hydroxamate-like Siderophores

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxamate-like siderophores are a class of low-molecular-weight, high-affinity iron-chelating compounds produced by a wide variety of microorganisms, including bacteria and fungi.[1][2][3] In the natural environment, iron, although abundant, is often biologically unavailable due to its low solubility at physiological pH. Siderophores play a crucial role in microbial survival by scavenging ferric iron (Fe³⁺) from the environment and transporting it into the cell.[1][2] This ability to sequester iron is not only vital for microbial metabolism and growth but also represents a significant virulence factor for many pathogenic microbes.[3] Consequently, the biosynthetic pathways and uptake mechanisms of hydroxamate siderophores have become attractive targets for the development of novel antimicrobial agents and drug delivery systems.[4][5][6]

This technical guide provides a comprehensive overview of hydroxamate-like siderophores, detailing their structure, biosynthesis, mechanism of action, and the experimental protocols used for their study. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these fascinating molecules.

Structure and Classification

The defining feature of hydroxamate siderophores is the presence of one or more hydroxamate groups [-N(OH)C(=O)-] as the iron-coordinating ligands.[7][8] These groups act as bidentate ligands, with the oxygen atoms of the hydroxyl and carbonyl moieties coordinating a single ferric iron ion. Typically, three hydroxamate groups are arranged within a single molecule to form a stable, hexadentate octahedral complex with Fe³⁺.[1]

Hydroxamate siderophores are structurally diverse and can be broadly classified based on the chemical nature of the backbone to which the hydroxamate groups are attached. Common families include:

-

Ferrichromes: Cyclic hexapeptides containing three N⁵-acyl-N⁵-hydroxy-L-ornithine residues.[7]

-

Ferrioxamines: Linear or cyclic molecules containing repeating units of 1-amino-5-hydroxyaminopentane and succinic acid.[7]

-

Coprogens: Linear or cyclic molecules derived from the dimerization of N-acyl-N-hydroxy-L-ornithine derivatives.

-

Rhodotorulic Acid: A diketopiperazine of N⁶-acetyl-L-N⁶-hydroxyornithine.

Quantitative Data: Iron Binding Affinity

The primary function of siderophores is their high affinity for ferric iron. This is quantified by the formation or stability constant (Kf or log β), which describes the equilibrium between the free siderophore and the iron-siderophore complex. Hydroxamate siderophores exhibit very high stability constants for Fe³⁺, enabling them to effectively compete for iron with host iron-binding proteins like transferrin and lactoferrin.

| Siderophore | Type | Organism(s) | log Kf (or log β) |

| Ferrioxamine B | Linear Tris-hydroxamate | Streptomyces pilosus | 30.6[7] |

| Ferrichrome | Cyclic Hexapeptide Tris-hydroxamate | Ustilago sphaerogena, Aspergillus spp., Penicillium spp. | 29.1[7] |

| Marinobactin E | Amphiphilic Bis-hydroxamate | Marinobacter spp. | 31.80[9][10][11] |

| Aquachelin C | Amphiphilic Bis-hydroxamate | Halomonas spp. | 31.4[9][10][11] |

| Coprogen | Cyclic Tris-hydroxamate | Neurospora crassa, Penicillium spp. | ~30-32 |

| Rhodotorulic Acid | Diketopiperazine Bis-hydroxamate | Rhodotorula spp. | 22.5 |

Biosynthesis of Hydroxamate Siderophores

The biosynthesis of hydroxamate siderophores occurs through two primary pathways: Non-Ribosomal Peptide Synthetase (NRPS)-dependent and NRPS-independent pathways.

NRPS-Dependent Pathway

Many complex hydroxamate siderophores, particularly those with a peptide backbone like ferrichrome, are synthesized by large, multi-modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[12] Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. The key domains within a typical NRPS module include:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a thioester linkage.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids on adjacent modules.

-

Thioesterase (TE) domain: Terminates the synthesis and releases the final product, often through cyclization.

The biosynthesis of the hydroxamate functionality itself involves the hydroxylation of the amino group of a precursor amino acid, typically L-ornithine, catalyzed by an L-ornithine N⁵-oxygenase. This is followed by acylation of the N-hydroxyornithine.

NRPS-Independent Siderophore (NIS) Pathway

A significant number of hydroxamate siderophores, such as ferrioxamine B, are synthesized through pathways that do not involve NRPSs. These NRPS-independent siderophore (NIS) pathways utilize a series of individual enzymes to assemble the siderophore from precursor molecules. Key enzymes in these pathways often include:

-

Monooxygenases: Catalyze the hydroxylation of precursor amines or amino acids.

-

Acyltransferases: Transfer acyl groups to the hydroxylated amines.

-

Ligases: Form peptide or ester bonds to link the building blocks.

Mechanism of Action: From Secretion to Iron Release

The action of hydroxamate siderophores involves a multi-step process:

-

Secretion: Once synthesized in the cytoplasm, the siderophore is actively transported out of the cell.

-

Iron Scavenging: In the extracellular environment, the siderophore chelates available ferric iron, forming a stable Fe³⁺-siderophore complex.

-

Uptake: The Fe³⁺-siderophore complex is recognized by specific outer membrane receptors on the microbial cell surface. In Gram-negative bacteria, the transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex. The complex then moves into the periplasm, where it is bound by a periplasmic binding protein and subsequently transported into the cytoplasm by an ABC transporter.

-

Iron Release: Inside the cell, the iron must be released from the siderophore. This is typically achieved through the reduction of Fe³⁺ to Fe²⁺, for which the siderophore has a much lower affinity. This reduction can be catalyzed by specific ferric reductases. In some cases, the siderophore may be enzymatically degraded to release the iron.

Regulation of Siderophore Biosynthesis

The production of siderophores is tightly regulated to prevent the toxic accumulation of intracellular iron. The primary regulatory mechanism in many bacteria is mediated by the Ferric Uptake Regulator (Fur) protein .

Under iron-replete conditions, Fe²⁺ acts as a co-repressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" in the promoter region of siderophore biosynthesis and uptake genes, blocking their transcription.[1][13][14][15][16] When intracellular iron levels are low, Fe²⁺ dissociates from Fur. Apo-Fur (Fur without bound iron) has a low affinity for the Fur box, leading to the de-repression of the target genes and the initiation of siderophore production and transport.[15]

In some bacteria, such as Pseudomonas aeruginosa, siderophore biosynthesis is also integrated into more complex signaling networks, including quorum sensing and siderophore-mediated signaling cascades.[4][5][6][17][18][19][20] For instance, the siderophore pyoverdine in P. aeruginosa not only acquires iron but also acts as a signaling molecule.[4][19][21][22][23] The binding of ferripyoverdine to its outer membrane receptor, FpvA, initiates a signaling cascade through the anti-sigma factor FpvR, which in turn regulates the activity of the sigma factor PvdS, leading to the expression of virulence factors and pyoverdine biosynthesis genes.[4][19][23]

Experimental Protocols

Detection of Siderophore Production: Chrome Azurol S (CAS) Assay

The CAS assay is a universal method for detecting siderophores. It relies on the principle of competition for iron between the siderophore and the strong chelator, chrome azurol S. In the CAS assay solution, Fe³⁺ is complexed with CAS, forming a blue-colored complex. When a siderophore with a higher affinity for iron is introduced, it removes the iron from the CAS complex, resulting in a color change from blue to orange/yellow.

Protocol for CAS Agar Plates:

-

Prepare Solutions:

-

CAS Solution: Dissolve 60.5 mg of CAS in 50 ml of deionized water.

-

Iron(III) Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

-

HDTMA Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 ml of deionized water.

-

PIPES Buffer: Prepare a 0.5 M PIPES buffer and adjust the pH to 6.8.

-

-

Prepare CAS Assay Solution:

-

Slowly mix the CAS solution with the iron(III) solution.

-

While stirring, slowly add the HDTMA solution to the CAS-iron mixture. The solution should turn blue. Autoclave and store in a dark bottle.

-

-

Prepare CAS Agar:

-

Prepare a suitable growth medium (e.g., M9 minimal medium) and add 1.5% agar. Autoclave and cool to 50°C.

-

Aseptically add the sterile CAS assay solution to the molten agar in a 1:9 ratio (e.g., 100 ml CAS solution to 900 ml agar).

-

Pour the CAS agar into sterile petri dishes and allow to solidify.

-

-

Inoculation and Incubation:

-

Inoculate the test microorganism onto the center of the CAS agar plate.

-

Incubate at the optimal growth temperature for the microorganism for 24-72 hours.

-

-

Observation:

-

A positive result for siderophore production is indicated by the formation of an orange, yellow, or purple halo around the microbial growth against the blue background of the agar.

-

Extraction and Purification of Hydroxamate Siderophores

A. Solvent Extraction:

-

Culture Growth: Grow the microorganism in a low-iron medium to induce siderophore production.

-

Harvest Supernatant: Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

-

Acidification: Acidify the supernatant to pH 2-3 with concentrated HCl.

-

Extraction: Extract the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate or a chloroform-phenol mixture (1:1 v/v).[24] Repeat the extraction 2-3 times.

-

Pooling and Concentration: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Re-extraction into Water: The dried extract can be redissolved in a minimal volume of an organic solvent (e.g., diethyl ether) and then re-extracted into deionized water.[25]

B. Solid-Phase Extraction and Affinity Chromatography:

For a more refined purification, chromatographic techniques are employed.

-

Solid-Phase Extraction with Amberlite XAD Resin:

-

Pass the culture supernatant through a column packed with Amberlite XAD-16 resin.[26]

-

Wash the column with deionized water to remove salts and other hydrophilic impurities.

-

Elute the bound siderophores with methanol.

-

Concentrate the methanolic eluate under reduced pressure.

-

-

Immobilized Metal Affinity Chromatography (IMAC):

-

This technique is particularly effective for purifying hydroxamate siderophores.[27][28][29][30][31]

-

Column Preparation: Use a commercially available chelating column (e.g., HiTrap Chelating HP) and charge it with a solution of Ni²⁺ or Fe³⁺.[30][31]

-

Sample Loading: Adjust the pH of the partially purified siderophore extract to the optimal binding pH (often slightly alkaline for Ni²⁺-IMAC) and load it onto the column.[29]

-

Washing: Wash the column with a binding buffer to remove non-specifically bound molecules.

-

Elution: Elute the bound siderophores using a buffer with a low pH or a buffer containing a competing chelator like EDTA.[30]

-

Iron Uptake Assay using ⁵⁵Fe

This assay measures the ability of a microorganism to take up iron chelated by a specific siderophore.

-

Preparation of ⁵⁵Fe-Siderophore Complex:

-

Incubate a known concentration of the purified hydroxamate siderophore with a solution of ⁵⁵FeCl₃ in a suitable buffer for a sufficient time to allow complex formation.

-

-

Bacterial Cell Preparation:

-

Grow the test microorganism under iron-limiting conditions to induce the expression of siderophore uptake systems.

-

Harvest the cells by centrifugation, wash them with an iron-free buffer, and resuspend them to a known cell density.

-

-

Uptake Experiment:

-

Initiate the uptake by adding the ⁵⁵Fe-siderophore complex to the cell suspension.

-

Incubate the mixture at the optimal growth temperature with shaking.

-

At various time points, take aliquots of the cell suspension and immediately filter them through a 0.22 µm membrane filter to separate the cells from the medium.

-

Wash the filter rapidly with an ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

-

Quantification:

-

Place the filter in a scintillation vial with a suitable scintillation cocktail.

-

Measure the radioactivity associated with the cells using a liquid scintillation counter.

-

Calculate the rate of iron uptake based on the amount of radioactivity accumulated over time and the specific activity of the ⁵⁵Fe.

-

Role in Drug Development

The unique biology of hydroxamate siderophores presents two main avenues for drug development:

The "Trojan Horse" Strategy

This approach utilizes the highly specific siderophore uptake systems of bacteria to deliver antibiotics into the cell.[5][6] An antibiotic is chemically conjugated to a hydroxamate siderophore. The resulting siderophore-antibiotic conjugate is recognized and actively transported into the bacterial cell through the siderophore uptake pathway. Once inside, the antibiotic is released and can exert its cytotoxic effect. This strategy is particularly promising for overcoming the outer membrane permeability barrier of Gram-negative bacteria and for targeting multidrug-resistant pathogens.

Inhibition of Siderophore Biosynthesis

As iron acquisition via siderophores is essential for the virulence of many pathogenic bacteria, inhibiting their biosynthesis is a promising antimicrobial strategy.[4][27] By targeting key enzymes in the NRPS or NIS pathways, the production of siderophores can be blocked, leading to iron starvation and a reduction in bacterial growth and virulence. This approach has the potential to be highly specific to microbes and may be less prone to the development of resistance compared to traditional antibiotics that target essential cellular processes.

Conclusion

Hydroxamate-like siderophores are a diverse and vital class of molecules in the microbial world. Their high affinity for iron and the sophisticated cellular machinery dedicated to their synthesis and transport underscore their importance in microbial iron acquisition and pathogenesis. A thorough understanding of their structure, function, and regulation is not only fundamental to microbiology but also opens up exciting possibilities for the development of novel therapeutics to combat infectious diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the potential of these remarkable natural products.

References

- 1. Structural Perspectives on Metal Dependent Roles of Ferric Uptake Regulator (Fur) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Iron Tug-of-War between Bacterial Siderophores and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction and Detection of Structurally Diverse Siderophores in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Quorum sensing and iron regulate a two-for-one siderophore gene cluster in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recognition of DNA by Fur: a Reinterpretation of the Fur Box Consensus Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Team:Evry/Project FUR - 2013.igem.org [2013.igem.org]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Siderophore-mediated cell signalling in Pseudomonas aeruginosa: divergent pathways regulate virulence factor production and siderophore receptor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Pyoverdine-Mediated Iron Uptake in Pseudomonas aeruginosa: the Tat System Is Required for PvdN but Not for FpvA Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Pyoverdine-Dependent Virulence of Pseudomonas aeruginosa Isolates From Cystic Fibrosis Patients [frontiersin.org]

- 24. mjab.journals.ekb.eg [mjab.journals.ekb.eg]

- 25. Hydroxamate Siderophores of Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]

- 26. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 27. Immobilised metal affinity chromatography for the capture of hydroxamate-containing siderophores and other Fe(iii)-binding metabolites directly from bacterial culture supernatants - Analyst (RSC Publishing) [pubs.rsc.org]

- 28. Immobilised metal affinity chromatography for the capture of hydroxamate-containing siderophores and other Fe(III)-binding metabolites directly from bacterial culture supernatants. | Semantic Scholar [semanticscholar.org]

- 29. researchgate.net [researchgate.net]

- 30. Fe(III)-based immobilized metal–affinity chromatography (IMAC) method for the separation of the catechol siderophore from Bacillus tequilensis CD36 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The Biological Significance of Pseudobactin A: A Technical Guide for Researchers

Abstract

Pseudobactin A is a non-fluorescent, extracellular siderophore produced by the plant growth-promoting bacterium Pseudomonas B10. Like other siderophores, its primary biological function is to chelate ferric iron (Fe³⁺) from the environment and transport it into the bacterial cell, a process crucial for microbial survival and proliferation in iron-limited conditions. This high-affinity iron acquisition system not only supports the growth of Pseudomonas B10 but also confers a competitive advantage against other soil microorganisms, including plant pathogens. This technical guide provides an in-depth overview of the biological significance of this compound, its mechanism of action, and detailed experimental protocols for its study, catering to researchers, scientists, and professionals in drug development.

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in various cellular processes, including respiration, DNA synthesis, and nitrogen fixation. However, in aerobic, neutral pH environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, rendering it biologically unavailable. To overcome this limitation, many microorganisms have evolved sophisticated iron acquisition systems, a key component of which is the secretion of siderophores.

Siderophores are low-molecular-weight, high-affinity iron-chelating molecules. Pseudomonas B10, a well-characterized plant growth-promoting rhizobacterium, produces two principal siderophores: the fluorescent pseudobactin and the non-fluorescent this compound.[1][2] This guide focuses on this compound, elucidating its structure, biological roles, and the methodologies employed for its investigation.

Chemical Structure and Properties

This compound is structurally similar to pseudobactin, differing only by the saturation at carbons 3 and 4 of the quinoline derivative.[3] It consists of a linear hexapeptide, L-Lys-D-threo-β-OH-Asp-L-Ala-D-allo-Thr-L-Ala-D-N-delta-OH-Orn, linked to a quinoline chromophore.[2] The iron-chelating groups are a hydroxamate group derived from N-delta-hydroxyornithine, an α-hydroxy acid from β-hydroxyaspartic acid, and an o-dihydroxy aromatic group from the quinoline moiety.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₂H₆₂N₁₂O₁₆ | [3] |

| Appearance | Non-fluorescent | [2] |

| Iron Affinity Constant (Kf) | ~10²⁵ - 10³² M⁻¹ | [5][6] |

Biological Significance

The biological importance of this compound stems from its potent iron-scavenging capabilities, which have significant implications for the producing organism and its surrounding environment.

Iron Acquisition

The foremost function of this compound is to secure iron for Pseudomonas B10. In iron-depleted soils, the bacterium secretes this compound, which binds to ferric iron with extremely high affinity. The resulting ferric-pseudobactin A complex is then recognized by specific receptors on the bacterial outer membrane and transported into the cell. This efficient iron uptake mechanism is vital for the bacterium's growth, metabolism, and ability to colonize plant roots.

Plant Growth Promotion

Pseudomonas B10 is a well-known plant growth-promoting rhizobacterium (PGPR), and this compound plays a crucial role in this activity. By sequestering iron in the rhizosphere, this compound makes it more readily available to the plant, thereby promoting growth. Furthermore, by outcompeting pathogenic microorganisms for iron, it creates a more favorable environment for the plant to thrive. Studies have demonstrated that inoculation with siderophore-producing bacteria can significantly increase plant height, grain yield, and overall biomass.[7]

Biocontrol of Phytopathogens

The iron-chelating property of this compound is a key mechanism in the biological control of plant diseases. By effectively reducing the availability of iron in the soil, this compound inhibits the growth and proliferation of phytopathogenic fungi and bacteria that require iron for their virulence.[2] This "iron competition" strategy is a well-established mechanism of biocontrol exerted by many fluorescent pseudomonads. For example, Pseudomonas B10 has been shown to suppress the growth of the phytopathogen Erwinia carotovora in an iron-dependent manner.[2][8]

Signaling Pathway of this compound Biosynthesis

The production of this compound is tightly regulated by iron availability. Under iron-replete conditions, the Ferric uptake regulator (Fur) protein binds to a specific DNA sequence (the Fur box) in the promoter region of the psbS gene, repressing its transcription. The psbS gene encodes an alternative sigma factor required for the transcription of the psbA gene. The psbA gene, in turn, encodes L-ornithine N⁵-oxygenase, a key enzyme in the biosynthesis of the hydroxamate group of this compound.[5][8] When iron levels are low, Fur is released from the DNA, allowing the transcription of psbS and subsequently psbA, leading to the synthesis of this compound.

Caption: Regulation of this compound biosynthesis by iron.

Experimental Protocols

This section provides detailed methodologies for the study of this compound.

Production and Purification of this compound

Caption: Workflow for the purification of this compound.

Detailed Protocol:

-

Culture of Pseudomonas B10: Inoculate a starter culture of Pseudomonas B10 in a nutrient-rich medium (e.g., King's B medium) and grow overnight. Use this to inoculate an iron-deficient medium, such as succinate medium, at a 1:100 ratio. Incubate at 28°C with shaking (200 rpm) for 48-72 hours.

-

Harvesting Supernatant: Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells. Carefully decant and collect the cell-free supernatant.

-

Column Chromatography:

-

Prepare an Amberlite XAD-4 resin column by washing sequentially with methanol and then deionized water until the resin is equilibrated.

-

Adjust the pH of the supernatant to 6.0 with HCl.

-

Load the supernatant onto the XAD-4 column.

-

Wash the column with deionized water to remove unbound components.

-

Elute the bound siderophores with a stepwise or linear gradient of methanol in water (e.g., 20%, 50%, 80% methanol).

-

Collect fractions and monitor for the presence of this compound using the Chrome Azurol S (CAS) assay or by measuring absorbance at approximately 350-400 nm.

-

-

HPLC Purification:

-

Pool the fractions containing this compound and concentrate them using a rotary evaporator.

-

Further purify the concentrated sample by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.

-

Monitor the elution profile at a suitable wavelength (e.g., 350 nm) and collect the peak corresponding to this compound.

-

-

Lyophilization: Lyophilize the purified HPLC fraction to obtain this compound as a powder. Store at -20°C.

Characterization of this compound

Table 2: Analytical Techniques for this compound Characterization

| Technique | Purpose | Key Parameters |

| UV-Vis Spectroscopy | Preliminary identification and quantification | Scan from 200-600 nm. Look for characteristic absorbance peaks of the ferric-pseudobactin A complex. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition | Electrospray ionization (ESI) is commonly used. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed chemical structure | ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC are used to determine the amino acid sequence and connectivity. |

Quantification of Siderophore Production (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores.

Protocol for CAS Shuttle Assay:

-

Prepare CAS Assay Solution: A detailed protocol for preparing the blue CAS assay solution can be found in the literature (Schwyn and Neilands, 1987).

-

Sample Preparation: Centrifuge the bacterial culture and collect the cell-free supernatant.

-

Assay:

-

In a microplate well, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.

-

Incubate at room temperature for 20 minutes.

-

Measure the absorbance at 630 nm.

-

-

Quantification: The amount of siderophore is expressed as a percentage of siderophore units, calculated using the formula: % Siderophore Units = [(Ar - As) / Ar] x 100 where Ar is the absorbance of the reference (uninoculated medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

Plant Growth Promotion Assay

Caption: Workflow for a plant growth promotion assay.

Detailed Protocol:

-

Plant and Bacterial Preparation:

-

Surface sterilize seeds of a model plant (e.g., Arabidopsis thaliana or a crop plant like wheat or maize).

-

Grow a culture of Pseudomonas B10 as described previously. Wash and resuspend the cells in a sterile buffer to a desired concentration (e.g., 10⁸ CFU/mL). Alternatively, dissolve purified this compound in a sterile buffer.

-

-

Experimental Setup:

-

Sow the sterilized seeds in pots containing sterile soil or a hydroponic system.

-

Treat the seeds or seedlings with the bacterial suspension or the this compound solution. Include a control group treated with sterile buffer only.

-

-

Growth Conditions: Maintain the plants in a growth chamber with controlled light, temperature, and humidity.

-

Data Collection: After a predetermined period (e.g., 2-4 weeks), harvest the plants and measure various growth parameters, including shoot and root length, fresh and dry biomass, and chlorophyll content.

-

Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to determine if there are significant differences between the treated and control groups.

Antimicrobial Activity Assay (MIC Determination)

Protocol for Minimum Inhibitory Concentration (MIC) Determination against Erwinia carotovora:

-

Prepare Inoculum: Grow a culture of Erwinia carotovora in a suitable broth medium (e.g., Nutrient Broth) to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 10⁶ CFU/mL).

-

Prepare this compound Dilutions: Prepare a series of twofold dilutions of purified this compound in an iron-limited medium.

-

Microdilution Assay:

-

In a 96-well microplate, add 100 µL of each this compound dilution to the wells.

-

Add 100 µL of the E. carotovora inoculum to each well.

-

Include positive (no this compound) and negative (no bacteria) controls.

-

-

Incubation: Incubate the microplate at 28°C for 24-48 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of E. carotovora.

Gene Expression Analysis by RT-qPCR

Protocol for Analyzing psbA and psbS Expression:

-

RNA Extraction: Grow Pseudomonas B10 under iron-replete and iron-limited conditions. Harvest the cells and extract total RNA using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit with random primers.

-

qPCR:

-

Design specific primers for the psbA, psbS, and a housekeeping gene (e.g., rpoD or 16S rRNA) for normalization.

-

Perform qPCR using a SYBR Green-based master mix. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of psbA and psbS under iron-limited versus iron-replete conditions.

Conclusion

This compound is a biologically significant siderophore with a primary role in iron acquisition for Pseudomonas B10. This function underpins its activities in plant growth promotion and biocontrol of phytopathogens. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted roles of this compound and other siderophores. A thorough understanding of the biosynthesis, regulation, and biological activities of this compound can pave the way for its application in sustainable agriculture and potentially in the development of novel antimicrobial agents. Further research into the specific interactions of this compound with different plant species and its efficacy in diverse soil environments will be crucial for harnessing its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of this compound, a second siderophore from plant growth promoting Pseudomonas B10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Purification, characterization, and structure of pseudobactin 589 A, a siderophore from a plant growth promoting Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pseudobactin biogenesis in the plant growth-promoting rhizobacterium Pseudomonas strain B10: identification and functional analysis of the L-ornithine N(5)-oxygenase (psbA) gene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pseudomonas B10 Siderophore Production Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conditions influencing the production of siderophores by Pseudomonas B10, a bacterium known for its production of the pseudobactin class of siderophores. This document synthesizes available data to offer a detailed understanding of the key factors regulating siderophore biosynthesis, along with experimental protocols and visualizations to aid in research and development.

Introduction to Pseudomonas B10 Siderophores

Pseudomonas B10 is a rhizobacterium that produces fluorescent siderophores, primarily pseudobactin B10 and its precursor, pseudobactin A.[1] These high-affinity iron chelators play a crucial role in iron acquisition, enabling the bacterium to thrive in iron-limited environments. The production of these siderophores is a key factor in the biocontrol capabilities of Pseudomonas B10, as they can deprive pathogenic microorganisms of essential iron.[1]

Regulatory Network of Siderophore Production

The biosynthesis of pseudobactin in Pseudomonas B10 is tightly regulated in response to iron availability. The primary regulatory mechanism involves the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, the Fe²⁺-Fur complex binds to a specific DNA sequence known as the "Fur box" in the promoter region of the psbS gene, repressing its transcription. The psbS gene encodes an extracytoplasmic function (ECF) sigma factor. Under iron-limiting conditions, the repression by Fur is lifted, allowing for the transcription of psbS. The PsbS sigma factor then directs the RNA polymerase to transcribe the pseudobactin biosynthetic genes, including psbA, which is involved in the synthesis of the siderophore.[2]

Caption: A simplified diagram of the Fur/PsbS regulatory cascade controlling pseudobactin synthesis in Pseudomonas B10.

Optimal Conditions for Siderophore Production

While specific quantitative data for maximizing siderophore production in Pseudomonas B10 is not extensively available, studies on closely related fluorescent Pseudomonas species provide valuable insights into the optimal physicochemical parameters. These parameters can be used as a starting point for the optimization of pseudobactin B10 production.

Growth Media

Iron-deficient media are essential for inducing siderophore production. Commonly used media for this purpose include:

-

Succinate Medium (SM): This medium is widely reported to support high levels of siderophore production in fluorescent pseudomonads.[3] A typical composition is provided in the experimental protocols section.

-

King's B (KB) Medium: This medium is also frequently used for the cultivation of Pseudomonas and supports the production of fluorescent pigments, including pyoverdines (structurally similar to pseudobactins).[4][5][6][7][8]

Quantitative Data on Production Conditions from Related Pseudomonas Species

The following table summarizes the optimal conditions for siderophore production observed in other fluorescent Pseudomonas species, which can be extrapolated as starting points for Pseudomonas B10.

| Parameter | Species | Optimal Value/Source | Siderophore Yield (% SU) | Reference |

| pH | P. fluorescens | 7.0 | ~96% | [9][10] |

| P. aeruginosa | 7.08 | 68.41% | [11] | |

| P. putida | 8.0 | - | [12] | |

| Temperature | P. fluorescens | 29°C | ~96% | [9][10] |

| P. aeruginosa | 27.8°C | 68.41% | [11] | |

| Pseudomonas sp. | 25°C | - | [13] | |

| Carbon Source | P. fluorescens | Tyrosine | - | [9][10] |

| P. putida | Succinate | 73% | [12] | |

| Pseudomonas sp. | Fructose (0.5%) | - | [13] | |

| Nitrogen Source | P. fluorescens | Ammonium sulfate, Urea | - | [9][10] |

| P. putida | - | - | ||

| Pseudomonas sp. | Peptone (2%) | - | [13] | |

| Iron (FeCl₃) Concentration | P. fluorescens | < 20 µM | - | [10] |

| P. putida | < 30 µM | - | ||

| P. aeruginosa | < 1.62 µM (in biofilm) | - | [14] |

SU: Siderophore Units, a semi-quantitative measure based on the CAS assay.

Experimental Protocols

General Experimental Workflow for Optimizing Siderophore Production

Caption: A flowchart outlining the key steps for optimizing and isolating pseudobactin from Pseudomonas B10.

Preparation of Iron-Deficient Succinate Medium (SM)

This protocol is adapted from studies on other fluorescent pseudomonads and serves as a starting point.[3]

-

Prepare the following stock solutions:

-

K₂HPO₄: 6 g/L

-

KH₂PO₄: 3 g/L

-

(NH₄)₂SO₄: 1 g/L

-

MgSO₄·7H₂O: 0.2 g/L

-

Succinic acid: 4 g/L

-

-

Combine the stock solutions and adjust the pH to 7.0 using NaOH or HCl.

-

To ensure iron-deficient conditions, treat the medium with Chelex-100 resin or use glassware that has been acid-washed to remove trace iron.

-

Sterilize the medium by autoclaving.

Chrome Azurol S (CAS) Assay for Siderophore Quantification

The CAS assay is a universal method for detecting and quantifying siderophores.[15][16][17][18][19]

4.3.1. Preparation of CAS Assay Solution

-

Solution A (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

-

Solution B (Iron Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

-

Solution C (Detergent Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

-

Mixing: Slowly add Solution B to Solution A while stirring. Then, slowly add Solution C to the mixture. The final solution should be a deep blue color. Autoclave and store in a dark bottle.

4.3.2. Quantification Procedure

-

Grow Pseudomonas B10 in iron-deficient medium.

-

Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

-

In a 96-well plate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.

-

Use uninoculated iron-deficient medium as a reference (Ar).

-

Incubate at room temperature for 20-60 minutes.

-

Measure the absorbance at 630 nm.

-

Calculate the siderophore units (SU) using the following formula: % Siderophore Units = [(Ar - As) / Ar] x 100 Where:

-

Ar = Absorbance of the reference

-

As = Absorbance of the sample

-

Pseudobactin Extraction and Purification

This protocol is adapted from methods used for pyoverdine purification and can be optimized for pseudobactin.[20][21][22]

-

Centrifuge the bacterial culture to remove cells.

-

Acidify the supernatant to a pH of approximately 6.0.

-

Apply the supernatant to a column packed with an adsorbent resin such as Amberlite XAD-4 or a C18 column.

-

Wash the column with deionized water to remove unbound components.

-

Elute the bound pseudobactin using a methanol gradient.

-

Monitor the fractions for fluorescence (excitation ~400 nm, emission ~460 nm) to identify those containing pseudobactin.

-

Pool the fluorescent fractions and lyophilize to obtain the purified siderophore.

-

Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).

Conclusion

The production of pseudobactin siderophores by Pseudomonas B10 is a highly regulated process primarily controlled by iron availability. By understanding the key regulatory pathways and optimizing environmental conditions such as media composition, pH, and temperature, it is possible to significantly enhance the yield of these valuable compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the potential of Pseudomonas B10 siderophores. Further strain-specific optimization will be crucial for maximizing production for various applications.

References

- 1. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biosynthesis of pyoverdines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcmas.com [ijcmas.com]

- 4. King’s Medium B Base [himedialabs.com]

- 5. King’s Medium B Base, Granulated [himedialabs.com]

- 6. tmmedia.in [tmmedia.in]

- 7. exodocientifica.com.br [exodocientifica.com.br]

- 8. Identification of siderophore producing and cynogenic fluorescent Pseudomonas and a simple confrontation assay to identify potential bio-control agent for collar rot of chickpea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Statistical-based optimization and scale-up of siderophore production process on laboratory bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization of MM9 Medium Constituents for Enhancement of Siderophoregenesis in Marine Pseudomonas putida Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 15. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Siderophore Detection assay [protocols.io]

- 17. scispace.com [scispace.com]

- 18. m.youtube.com [m.youtube.com]

- 19. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nru.uncst.go.ug [nru.uncst.go.ug]

- 21. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 22. journals.ekb.eg [journals.ekb.eg]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Pseudobactin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation and purification of Pseudobactin A, a siderophore with potential applications in drug development due to its iron-chelating properties.

Introduction

This compound is a non-fluorescent siderophore produced by plant growth-promoting rhizobacteria such as Pseudomonas B10.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in iron-limiting environments. The ability of this compound to bind ferric iron with high avidity makes it a molecule of interest for various therapeutic applications, including antimicrobial strategies and the treatment of iron overload disorders.

This document outlines the key steps for producing, isolating, and purifying this compound from bacterial cultures.

Data Presentation

Table 1: Quantitative Comparison of Siderophore Purification Methods

| Producing Organism | Purification Method | Yield | Purity | Reference |

| Pseudomonas fluorescens | Not specified | 35 mg/L (approx.) | Not specified | [2] |

| Alcaligenes faecalis | Amberlite XAD-4 Chromatography | 297 µg/mL (major fraction) | Not specified | [3][4][5][6] |

| Pseudomonas sp. | Not specified | 20 mg/L | Not specified | [7] |

| Pseudomonas fluorescens NCIM 5096 | Not specified | 71% (hydroxamate type) | Not specified | [8] |

| Pseudomonas from soil | Not specified | 72.33% (hydroxamate type) | Not specified | [8] |

Note: The data presented is for various siderophores and may not be directly comparable for this compound due to differences in producing strains and purification specifics. Direct yield and purity data for this compound purification is limited in the reviewed literature.

Experimental Protocols

Protocol 1: Production of this compound in Pseudomonas B10

This protocol describes the cultivation of Pseudomonas B10 under iron-limiting conditions to induce the production of this compound.

Materials:

-

Pseudomonas B10 culture

-

Succinate medium (iron-free)

-

King's B medium (for comparison)[9]

-

Shaking incubator

-

Centrifuge

Procedure:

-

Prepare an iron-free succinate medium. A typical formulation includes succinic acid as the primary carbon source.[9]

-

Inoculate the iron-free succinate medium with a fresh culture of Pseudomonas B10.

-

Incubate the culture at 28-30°C with vigorous shaking (200 rpm) for 24-72 hours. Siderophore production is often maximal during the stationary phase of growth.[7]

-

Monitor siderophore production using the Chrome Azurol S (CAS) assay. A color change from blue to orange/purple indicates the presence of siderophores.

-

After incubation, harvest the culture by centrifugation at 10,000 x g for 15 minutes to pellet the bacterial cells.

-

Collect the supernatant, which contains the secreted this compound.

Protocol 2: Solid-Phase Extraction (SPE) of this compound using Amberlite XAD-4

This protocol outlines the initial capture and concentration of this compound from the culture supernatant using a non-ionic polymeric adsorbent resin.

Materials:

-

Culture supernatant from Protocol 1

-

Amberlite XAD-4 resin

-

Chromatography column

-

Methanol

-

Distilled water

-

Rotary evaporator

Procedure:

-

Column Preparation:

-

Swell the Amberlite XAD-4 resin in methanol, then wash thoroughly with distilled water to remove any preservatives.

-

Pack the resin into a chromatography column and equilibrate with distilled water.

-

-

Sample Loading:

-

Adjust the pH of the culture supernatant to approximately 6.0.

-

Load the supernatant onto the equilibrated Amberlite XAD-4 column at a slow flow rate (e.g., 1-2 mL/min).

-

-

Washing:

-

Wash the column with several column volumes of distilled water to remove unbound impurities.

-

-

Elution:

-

Elute the bound this compound from the resin using a stepwise or gradient elution with increasing concentrations of methanol in water (e.g., 20%, 50%, 80%, 100% methanol).

-

Collect fractions and monitor for the presence of this compound using the CAS assay or UV-Vis spectrophotometry.

-

-

Concentration:

-

Pool the fractions containing this compound and concentrate them using a rotary evaporator to remove the methanol.

-